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For research use only. Not for use in diagnostic procedures.

Introduction
SU-4942 is a synthetic compound belonging to the oxindole family, recognized for its role as a

modulator of tyrosine kinase signaling.[1] Tyrosine kinases are critical components of cellular

signaling pathways that regulate a host of cellular processes, including proliferation, survival,

differentiation, and angiogenesis. The dysregulation of tyrosine kinase activity is a well-

established hallmark of many cancers, rendering them significant therapeutic targets. As such,

SU-4942 and its analogs are valuable tool compounds in oncology research for dissecting the

roles of specific tyrosine kinase pathways in cancer progression and for the preclinical

assessment of novel therapeutic strategies.

Due to the limited availability of specific quantitative data for SU-4942 in the public domain, this

document utilizes data from the structurally similar and well-characterized oxindole-based

kinase inhibitor, SU5416, as a representative example to illustrate its application as a research

tool. SU5416 is known to inhibit several receptor tyrosine kinases, including Vascular

Endothelial Growth Factor Receptor (VEGFR) and FMS-like Tyrosine Kinase 3 (FLT3).[1]

Mechanism of Action: Inhibition of FLT3 Signaling
FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the

proliferation and differentiation of hematopoietic stem and progenitor cells. Activating mutations

in the FLT3 gene, such as internal tandem duplications (ITD) within the juxtamembrane
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domain, are among the most frequent molecular abnormalities in Acute Myeloid Leukemia

(AML) and are correlated with a poor prognosis.

SU-4942 and its analogs, including SU5416, act as ATP-competitive inhibitors of the FLT3

kinase. By occupying the ATP-binding pocket of the kinase domain, these small molecules

prevent the phosphorylation and subsequent activation of FLT3. This blockade of FLT3

signaling leads to the downstream inhibition of pro-survival and proliferative pathways, such as

the RAS/MAPK and PI3K/AKT signaling cascades. Ultimately, this inhibition induces apoptosis

in cancer cells that are dependent on FLT3 signaling for their growth and survival.[1]
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Prepare serial dilutions
of SU-4942

Add SU-4942/vehicle to plate

Add FLT3 enzyme and substrate

Add ATP to start reaction

Incubate at 30°C for 60 min

Add ADP-Glo™ reagents

Measure luminescence

Calculate IC50

 

Seed cells in 96-well plate

Incubate for 24 hours

Treat with serial dilutions
of SU-4942

Incubate for 72 hours

Add MTT solution

Incubate for 4 hours

Solubilize formazan crystals

Measure absorbance at 570 nm

Calculate IC50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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